UK-2A
Overview
Description
UK-2A is a natural product known for its potent inhibition of mitochondrial electron transport complex III. It binds to the Q_i site of cytochrome b, making it a valuable compound in the study of mitochondrial function and as a lead compound for developing antifungal agents .
Mechanism of Action
Target of Action
UK-2A, a derivative of the natural product fenpicoxamid, primarily targets the cytochrome bc1 complex in the mitochondrial electron transport chain . This complex plays a crucial role in cellular respiration, a process that generates ATP, the energy currency of the cell.
Mode of Action
This compound inhibits the cytochrome c reductase , an enzyme that is part of the cytochrome bc1 complex. This inhibition leads to a rapid loss of mitochondrial membrane potential in fungal spores . In addition, this compound binds at the Qi quinone binding site of cytochrome b . This binding site is different from the Qo site targeted by other fungicides, providing a unique mode of action .
Biochemical Pathways
The inhibition of the cytochrome bc1 complex by this compound disrupts the electron transport chain, a key biochemical pathway in cellular respiration . This disruption prevents the cell from producing ATP, leading to cell death .
Pharmacokinetics
Fenpicoxamid, the prodrug of this compound, is absorbed by fungi and metabolized into this compound . The conversion of fenpicoxamid to this compound occurs readily in cells
Result of Action
The inhibition of the cytochrome bc1 complex by this compound leads to a rapid loss of mitochondrial membrane potential . This results in the disruption of cellular respiration, leading to cell death . This compound shows potent antifungal activity against a broad range of Ascomycete plant pathogens .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the UV and leaf surface stability of fenpicoxamid, the prodrug of this compound, increases its efficacy compared to this compound
Biochemical Analysis
Biochemical Properties
UK-2A interacts with various enzymes and proteins in biochemical reactions. It has been shown to inhibit mitochondrial electron transport (MET) complex III via binding to the Q_i site of cytochrome b . This interaction disrupts the normal function of the MET complex III, leading to its antifungal activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting mitochondrial respiration, which can lead to cell death . This is particularly effective against fungal cells, contributing to its antifungal properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Q_i site of cytochrome b in the MET complex III . This binding inhibits the function of the MET complex III, disrupting the electron transport chain and leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific studies on the temporal effects of this compound are limited, it is known that the compound has a potent and immediate impact on fungal cells due to its inhibition of the MET complex III .
Metabolic Pathways
This compound is involved in the electron transport chain metabolic pathway, where it inhibits the MET complex III . This disruption can lead to changes in metabolic flux and metabolite levels within the cell.
Subcellular Localization
This compound is known to localize to the mitochondria within cells, where it interacts with the MET complex III . This localization is crucial for its function as an inhibitor of the electron transport chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
UK-2A can be synthesized through various methods. One approach involves the use of 3-hydroxy-4-methoxypicolinic acid as a starting material. This method is facilitated by a triple chloro-Pummerer activation . Another method involves the enzymatic synthesis of structural variants of this compound by introducing diverse salicylic acids into the biosynthetic pathway .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis that maintains potency, desirable biodistribution, and metabolic stability. This process often requires the replacement of the central macrocyclic scaffold to reduce molecular complexity .
Chemical Reactions Analysis
Types of Reactions
UK-2A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antifungal properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include salicylic acids and chloro-Pummerer reagents. The conditions often involve enzymatic processes that allow for the incorporation of diverse substituents into the dilactone scaffold .
Major Products
The major products formed from these reactions include various deacyl this compound analogues, which have shown enhanced antifungal activity .
Scientific Research Applications
UK-2A has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Antimycin A: Structurally related to UK-2A and also inhibits the Q_i site of cytochrome b.
Florylpicoxamid: A synthetic derivative of this compound with fewer chiral centers and no macrocycle, making it easier to produce on an industrial scale.
Uniqueness
This compound is unique due to its natural origin and potent inhibition of mitochondrial electron transport. Its structural complexity and high activity make it a valuable lead compound for developing new antifungal agents .
Properties
IUPAC Name |
[(3S,6S,7R,8R)-8-benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O9/c1-14(2)24(31)37-22-15(3)36-26(33)18(28-23(30)20-21(29)19(34-4)10-11-27-20)13-35-25(32)17(22)12-16-8-6-5-7-9-16/h5-11,14-15,17-18,22,29H,12-13H2,1-4H3,(H,28,30)/t15-,17+,18-,22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGCATYQZVMGBG-PBWVOLNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)OCC(C(=O)O1)NC(=O)C2=NC=CC(=C2O)OC)CC3=CC=CC=C3)OC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=NC=CC(=C2O)OC)CC3=CC=CC=C3)OC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501101266 | |
Record name | (3S,6S,7R,8R)-3-[[(3-Hydroxy-4-methoxy-2-pyridinyl)carbonyl]amino]-6-methyl-4,9-dioxo-8-(phenylmethyl)-1,5-dioxonan-7-yl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501101266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167173-85-5 | |
Record name | (3S,6S,7R,8R)-3-[[(3-Hydroxy-4-methoxy-2-pyridinyl)carbonyl]amino]-6-methyl-4,9-dioxo-8-(phenylmethyl)-1,5-dioxonan-7-yl 2-methylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167173-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,6S,7R,8R)-3-[[(3-Hydroxy-4-methoxy-2-pyridinyl)carbonyl]amino]-6-methyl-4,9-dioxo-8-(phenylmethyl)-1,5-dioxonan-7-yl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501101266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,6S,7R,8R)-8-Benzyl-3-{[(3-hydroxy-4-methoxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.